1-Benzyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
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Overview
Description
1-Benzyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is an organic compound with the molecular formula C₁₆H₁₆O It is a derivative of naphthalene, featuring a benzyl group and an epoxide ring
Preparation Methods
The synthesis of 1-Benzyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene can be achieved through several synthetic routes. One common method involves the reaction of iodophenethylamines with phenylacetaldehydes to form α-aminonitriles, which are then treated with isopropyl magnesium chloride in a Bruylants reaction . This method provides a convenient two-step route to the desired compound.
Chemical Reactions Analysis
1-Benzyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl group or the naphthalene ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action for 1-Benzyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
1-Benzyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene can be compared to other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydro structure but lacks the epoxide ring and benzyl group.
1,4-Epoxynaphthalene: This compound has an epoxide ring but does not have the benzyl group or tetrahydro structure.
Properties
CAS No. |
61200-09-7 |
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Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-benzyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C17H16O/c1-2-6-13(7-3-1)12-17-11-10-16(18-17)14-8-4-5-9-15(14)17/h1-9,16H,10-12H2 |
InChI Key |
BWUWHKBTRZTFJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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